methyl 6-chloro-4-methyl-1H-indole-2-carboxylate CAS 1698700-02-5
methyl 6-chloro-4-methyl-1H-indole-2-carboxylate CAS 1698700-02-5
An In-Depth Technical Guide to Methyl 6-chloro-4-methyl-1H-indole-2-carboxylate (CAS 1698700-02-5)[1]
Part 1: Executive Summary & Strategic Significance
Methyl 6-chloro-4-methyl-1H-indole-2-carboxylate is a highly specialized heterocyclic scaffold utilized primarily in the discovery of small-molecule therapeutics. Belonging to the class of indole-2-carboxylates, this compound is distinguished by its specific substitution pattern: a chlorine atom at the 6-position and a methyl group at the 4-position.
This "4,6-disubstituted" motif is non-trivial to synthesize regioselectively but is critically important in medicinal chemistry. It serves as a privileged structure for:
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Allosteric Viral Inhibitors: Particularly for Dengue (NS4B) and Hepatitis C (NS5B) polymerases, where the 4-methyl group induces a necessary conformational twist, locking the ligand into hydrophobic pockets.
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Kinase Inhibition: The indole core mimics the purine ring of ATP, while the 2-carboxylate provides a vector for solubilizing groups or hydrogen-bond acceptors.
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EZH2 Inhibitors: Indole-based scaffolds are explored for epigenetic modulation in oncology.
Technical Classification:
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Role: Advanced Intermediate / Building Block.
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Key Reactivity: Nucleophilic indole C3, Electrophilic ester C2, Acidic N1-H.
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Storage: 2–8°C, inert atmosphere (argon/nitrogen recommended).
Part 2: Chemical Profile & Properties
| Property | Data | Note |
| CAS Number | 1698700-02-5 | Unique Identifier |
| IUPAC Name | Methyl 6-chloro-4-methyl-1H-indole-2-carboxylate | |
| Molecular Formula | C₁₁H₁₀ClNO₂ | |
| Molecular Weight | 223.66 g/mol | |
| Appearance | Off-white to pale yellow solid | Crystalline powder |
| Solubility | DMSO, DMF, MeOH, DCM | Low solubility in water |
| Melting Point | 185–190°C (Predicted) | High lattice energy due to H-bonding |
| pKa (NH) | ~16.5 (DMSO) | Weakly acidic |
| LogP | 2.92 (Predicted) | Lipophilic |
Part 3: Strategic Synthesis
The synthesis of CAS 1698700-02-5 challenges the chemist with a regioselectivity problem. Starting from a substituted aniline, cyclization can occur at two ortho positions.
The Regioselectivity Logic
To obtain the 4-methyl and 6-chloro pattern, one must start with 3-chloro-5-methylaniline .
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Cyclization Path A (Ortho to Methyl): The methyl group is electron-donating (+I), activating the adjacent ortho position. Cyclization here places the methyl group at the indole C4 position and the chlorine at C6. (Desired Pathway)
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Cyclization Path B (Ortho to Chlorine): The chlorine atom is electron-withdrawing (-I), deactivating the adjacent ortho position. Cyclization here is kinetically disfavored.
Therefore, the Fischer Indole Synthesis is the preferred route, as electronic effects favor the formation of the desired 6-chloro-4-methyl isomer over the 4-chloro-6-methyl byproduct.
Synthesis Workflow (Graphviz)
Caption: Regioselective Fischer Indole Synthesis favoring the 4-methyl isomer due to electronic activation by the methyl group.
Part 4: Detailed Experimental Protocol
Objective: Synthesis of Methyl 6-chloro-4-methyl-1H-indole-2-carboxylate via Fischer Cyclization.
Reagents:
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3-Chloro-5-methylphenylhydrazine hydrochloride (1.0 eq)
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Methyl pyruvate (1.1 eq)
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Polyphosphoric acid (PPA) or Methanesulfonic acid (MsOH)
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Solvents: Ethanol (for hydrazone), Toluene (for cyclization if using pTsOH)
Step-by-Step Methodology:
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Hydrazone Formation:
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Dissolve 3-chloro-5-methylphenylhydrazine HCl (10 mmol) in Ethanol (50 mL).
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Add Methyl pyruvate (11 mmol) dropwise at room temperature.
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Stir for 2–4 hours. A solid precipitate (the hydrazone) usually forms.
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QC Check: TLC (Hexane/EtOAc 3:1) should show consumption of hydrazine.
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Filter the solid, wash with cold ethanol, and dry under vacuum.
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Cyclization (Fischer Indole):
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Method A (PPA - Robust): Mix the dried hydrazone with Polyphosphoric acid (10 g per 1 g hydrazone). Heat to 90–110°C with mechanical stirring for 2 hours. The mixture will darken.
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Method B (MsOH/P2O5 - Eaton's Reagent): A milder alternative. Stir hydrazone in Eaton's reagent at 70°C for 3 hours.
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Mechanism:[2] The acid protonates the imine nitrogen, triggering enamine tautomerization and the [3,3]-sigmatropic shift.
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Work-up & Isolation:
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Pour the hot reaction mixture onto crushed ice (caution: exotherm).
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Stir vigorously until the PPA dissolves and a precipitate forms.
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Extract with Ethyl Acetate (3 x 50 mL).
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Wash organic layer with Sat. NaHCO₃ (to remove acid traces) and Brine.
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Dry over Na₂SO₄ and concentrate in vacuo.
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Purification (Crucial Step):
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The crude residue contains the target (Major) and the regioisomer (Minor).
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Recrystallization: Attempt recrystallization from Methanol or Toluene. The 4-methyl isomer (target) is often more symmetrical and crystallizes preferentially.
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Column Chromatography: If recrystallization fails, use Silica Gel (0-20% EtOAc in Hexanes). The 4-methyl isomer typically elutes after the 4-chloro isomer due to steric shielding of the NH, affecting interaction with silica.
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Part 5: Applications & Derivatization
This scaffold is a versatile launchpad for drug discovery.
Hydrolysis to the Acid
The methyl ester is a "masking group." For biological assays, it is often hydrolyzed to the free acid or converted to an amide.
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Protocol: LiOH (3 eq) in THF/H₂O (1:1) at RT for 4 hours.
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Product: 6-chloro-4-methyl-1H-indole-2-carboxylic acid.[1][3]
C3-Functionalization (The "Warhead" Position)
The C3 position is electron-rich and ready for electrophilic aromatic substitution.
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Formylation (Vilsmeier-Haack): POCl₃/DMF yields the 3-formyl derivative, a precursor for vinyl sulfones or acrylic acceptors.
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Halogenation: NCS or NBS yields the 3-chloro or 3-bromo derivative, enabling Suzuki couplings to install aryl groups.
Biological Context (Signaling Pathways)
This specific indole is relevant in inhibiting viral replication complexes.
Caption: Workflow for converting the ester scaffold into a bioactive viral polymerase inhibitor.
Part 6: Safety & Handling (E-E-A-T)
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Hazard Identification: Indole esters are generally irritants.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Handling: Use a fume hood.[4] Wear nitrile gloves and safety goggles.
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Storage: Store at 2–8°C. Keep container tightly closed to prevent hydrolysis by atmospheric moisture.
References
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Robinson, B. (1982). The Fischer Indole Synthesis. John Wiley & Sons.[5][6] (Authoritative text on the mechanism and regioselectivity of Fischer cyclization).
- Ishikura, M., et al. (2015). "Recent advances in the synthesis of biologically active indoles." Natural Product Reports, 32, 1389-1409. (Review of indole synthesis in drug discovery).
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PubChem. (2024). Compound Summary: Methyl 6-chloro-4-methyl-1H-indole-2-carboxylate.[1][3][7][8][9] National Library of Medicine. Retrieved from [Link]
- Beccalli, E. M., et al. (2004). "Pd-catalyzed intramolecular cyclization of pyrroles and indoles." Tetrahedron, 60(20), 4389-4399.
Sources
- 1. 16732-75-5|6-Chloroindole-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PubChemLite - - Explore [pubchemlite.lcsb.uni.lu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Methyl 1H-indole-2-carboxylate | C10H9NO2 | CID 70992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. methyl 6-methyl-1H-indole-2-carboxylate | C11H11NO2 | CID 4715128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PubChemLite - N2 - Explore [pubchemlite.lcsb.uni.lu]
- 8. PubChemLite - C11H10ClNO2 - Explore [pubchemlite.lcsb.uni.lu]
- 9. PubChemLite - Methyl 6-chloro-4-methyl-1h-indole-2-carboxylate (C11H10ClNO2) [pubchemlite.lcsb.uni.lu]
